(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Metabolic fate Active metabolite profiling Stereochemical purity

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val, known internationally as valbenazine (USAN, INN; brand name Ingrezza), is a chiral amino acid ester prodrug of (+)-α-dihydrotetrabenazine (R,R,R-HTBZ). It belongs to the vesicular monoamine transporter 2 (VMAT2) inhibitor class, structurally derived from the tetrabenazine pharmacophore through stereospecific reduction at C2–C3 and conjugation of the resulting (2S,3R,11bS)-hydroxyl with L-valine via an ester linkage.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
Cat. No. B13840919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,11bS)-Dihydrotetrabenazine-L-Val
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
InChIInChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1
InChIKeyGEJDGVNQKABXKG-UYOCQKMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valbenazine (2S,3R,11bS-Dihydrotetrabenazine-L-Val) – Chemical Identity, Class, and Procurement-Relevant Characteristics


(2S,3R,11bS)-Dihydrotetrabenazine-L-Val, known internationally as valbenazine (USAN, INN; brand name Ingrezza), is a chiral amino acid ester prodrug of (+)-α-dihydrotetrabenazine (R,R,R-HTBZ) . It belongs to the vesicular monoamine transporter 2 (VMAT2) inhibitor class, structurally derived from the tetrabenazine pharmacophore through stereospecific reduction at C2–C3 and conjugation of the resulting (2S,3R,11bS)-hydroxyl with L-valine via an ester linkage . Following oral administration, valbenazine is cleaved by endogenous esterases to yield a single pharmacologically active dihydrotetrabenazine metabolite, [+]-α-HTBZ, which potently and selectively inhibits VMAT2 . The compound is approved by the US FDA for the treatment of adults with tardive dyskinesia and for chorea associated with Huntington's disease .

Why Valbenazine Cannot Be Substituted by Generic Tetrabenazine, Deutetrabenazine, or Racemic Dihydrotetrabenazine


Despite sharing a common tetrabenazine-derived pharmacophore, valbenazine, tetrabenazine, deutetrabenazine, and their dihydrotetrabenazine isomers exhibit profound differences in metabolic fate, stereochemical composition of circulating active species, VMAT2 binding kinetics, off-target receptor engagement, and resultant pharmacokinetic profiles that preclude therapeutic interchangeability . Tetrabenazine and deutetrabenazine are administered as racemic mixtures that are metabolized to multiple dihydrotetrabenazine isomers—four in the case of deutetrabenazine—of which the most abundant circulating species ([−]-α-deuHTBZ, ~66% of total) is a weak VMAT2 inhibitor with appreciable affinity for dopamine D2S/D3 and serotonin 5-HT1A/5-HT2B/5-HT7 receptors . In contrast, the L-valine ester prodrug design of valbenazine ensures stereospecific delivery of a single active isomer, [+]-α-HTBZ, with no detectable off-target binding at these same receptors . These differences are not cosmetic—they translate into distinct dosing regimens (once-daily vs. twice-daily/t.i.d.), divergent food-effect requirements, and clinically meaningful differences in early treatment effect trajectory as demonstrated by indirect treatment comparisons .

Quantitative Differentiation Evidence: Valbenazine vs. Deutetrabenazine, Tetrabenazine, and Racemic DTBZ Isomers


Single Active Metabolite vs. Four Metabolites with Mixed Pharmacology – Metabolic Cleanliness Advantage of Valbenazine

Valbenazine is a stereospecific L-valine ester prodrug that, following esterase cleavage, yields a single pharmacologically active dihydrotetrabenazine metabolite: [+]-α-HTBZ (R,R,R configuration) . In a direct crossover pharmacokinetic-pharmacodynamic study (Brar et al., 2023), deutetrabenazine—a deuterated racemic tetrabenazine—was metabolized to four distinct deuterated HTBZ stereoisomers: [+]-α-deuHTBZ, [+]-β-deuHTBZ, [−]-α-deuHTBZ, and [−]-β-deuHTBZ. The most abundant circulating species, [−]-α-deuHTBZ, constituted 66% of total deuHTBZ exposure yet was a weak VMAT2 inhibitor with appreciable off-target affinity . This contrasts with valbenazine's metabolic profile, where 100% of active metabolite exposure is attributable to the potent and selective [+]-α-HTBZ . Tetrabenazine itself yields multiple non-deuterated isomers with similarly mixed pharmacology .

Metabolic fate Active metabolite profiling Stereochemical purity

VMAT2 Binding Affinity Cascade: Prodrug, Active Metabolite, and VMAT1 Selectivity Differentiation from Tetrabenazine

The valbenazine prodrug–metabolite system exhibits a binding affinity cascade that distinguishes it from tetrabenazine. Valbenazine itself inhibits human VMAT2 with Ki ~150 nM (moderate affinity), while its active metabolite [+]-α-HTBZ binds with Ki ~3 nM (approximately 50-fold higher affinity than the parent prodrug), as established in radioligand displacement assays using [³H]-HTBZ in human platelet homogenates . In rat striatal homogenates, [+]-α-HTBZ (R,R,R-HTBZ) demonstrated Ki = 1.0–2.8 nM . By comparison, tetrabenazine inhibits human VMAT2 with Ki ≈ 100 nM . For VMAT1 selectivity: valbenazine shows no appreciable binding (Ki >10 µM), yielding a VMAT2:VMAT1 selectivity ratio of >66-fold; [+]-α-HTBZ similarly exhibits Ki >5000 nM across dopaminergic (D2), serotonergic (5-HT2B), adrenergic, histaminergic, and muscarinic receptors .

VMAT2 inhibition Binding affinity VMAT1 selectivity Ki determination

Active Metabolite Half-Life Advantage Enabling Once-Daily Dosing vs. Deutetrabenazine

In a direct head-to-head crossover pharmacokinetic study, the mean terminal elimination half-life of valbenazine's sole active metabolite, [+]-α-HTBZ, was 22.2 hours—approximately 3-fold longer than that of deutetrabenazine's primary VMAT2-active metabolite, [+]-β-deuHTBZ, at 7.7 hours . The [+]-α-HTBZ half-life of 15–22 hours supports once-daily dosing without the need for food intake, as confirmed in the FDA prescribing information . By contrast, deutetrabenazine (half-life of parent and active metabolites: 9–10 hours) requires twice-daily administration with food to maintain therapeutic VMAT2 occupancy, and tetrabenazine (half-life 5–7 hours) necessitates three-times-daily dosing . Additionally, [+]-α-HTBZ exhibits formation rate-limited clearance (tmax 4–8 hours), providing a gradual and sustained pharmacokinetic profile that may contribute to tolerability .

Pharmacokinetics Half-life Dosing frequency Formation rate-limited clearance

Off-Target Receptor Binding Profile: Clean Selectivity of Valbenazine vs. Deutetrabenazine

A comprehensive radioligand binding screen (>80 receptor, transporter, and ion channel sites) demonstrated that neither valbenazine nor its active metabolite [+]-α-HTBZ exhibited significant binding (defined as Ki >5000 nM or <50% inhibition at 10 µM) at any dopamine (D1, D2S, D2L, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT7), adrenergic (α1, α2, β), histaminergic (H1), or muscarinic (M1–M5) receptor . In direct contrast, deutetrabenazine's most abundant circulating metabolite, [−]-α-deuHTBZ (representing 66% of total deuHTBZ exposure), demonstrated appreciable binding affinity at dopamine D2S and D3 receptors and at serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors in the same assay platform . This pharmacologic distinction was further corroborated by the Cambridge CNS Spectrums review (Stahl, 2018), which noted that deutetrabenazine—but not valbenazine—binds serotonin 5-HT7 receptors to a moderate degree and D2 receptors to a low degree at therapeutic doses .

Off-target binding Dopamine receptors Serotonin receptors Safety pharmacology

Early Clinical Efficacy Differentiation: Indirect Treatment Comparison of Valbenazine vs. Deutetrabenazine in Tardive Dyskinesia and Huntington's Disease Chorea

An indirect treatment comparison (ITC) using the Bucher method, presented at ISPOR 2025, quantitatively compared early efficacy of valbenazine versus deutetrabenazine using placebo-controlled clinical trial data . For tardive dyskinesia (TD), the difference in placebo-relative AIMS total score reduction numerically favored valbenazine at both early time points: −0.75 (95% CI: −2.10, 0.60) at Week 2 and −0.96 (95% CI: −2.13, 0.22) at Week 4 . For Huntington's disease chorea, the ITC based on UHDRS Total Maximal Chorea (TMC) score statistically significantly favored valbenazine, with differences for placebo-corrected TMC decreases of −1.88 (95% CI: −3.23, −0.52) at Week 2 and −1.84 at Week 4 . A separate ITC by Aggarwal et al. (2019) found that AIMS score improvement significantly favored valbenazine 80 mg/day at 6 weeks versus deutetrabenazine 36 mg/day at 8 weeks .

Indirect treatment comparison AIMS score Tardive dyskinesia Huntington's disease chorea Early efficacy

Long-Term Remission and Sustained Response: 48-Week KINECT 4 Outcomes with Valbenazine

In the KINECT 4 open-label phase 3 study, 103 participants completed 48 weeks of once-daily valbenazine (40 or 80 mg) treatment . Clinically meaningful improvement (≥2-point reduction in AIMS total score) was achieved by 55% of completers by Week 4, increasing to 97% by Week 48 . A total of 86% of completers achieved ≥50% AIMS score improvement at Week 48, and 52% met the higher threshold of ≥70% improvement . Critically, 59.2% of completers achieved a predefined remission threshold (AIMS item score ≤1 in each of 7 body regions) at Week 48 . Among those who achieved ≥50% AIMS response at Week 8, 95% sustained this response through Week 48; among those who had not met this threshold by Week 8, 81% ultimately achieved it by Week 48 . At Week 48, more than 85% of completers achieved CGI-TD and PGIC ratings of 'much improved' or 'very much improved' .

Long-term efficacy Remission KINECT 4 Sustained response Tardive dyskinesia

Best Research and Industrial Application Scenarios for Valbenazine (2S,3R,11bS-Dihydrotetrabenazine-L-Val)


Reference Standard for VMAT2 Inhibitor Selectivity Profiling in Preclinical Pharmacology

Investigators developing novel VMAT2 inhibitors or screening compounds for off-target liability should use valbenazine or its active metabolite [+]-α-HTBZ as a positive control for selective VMAT2 inhibition. With a Ki of 1.0–2.8 nM at rat striatal VMAT2 and no measurable binding (Ki >5000 nM) at D2, 5-HT2B, or other monoamine receptors, [+]-α-HTBZ represents the cleanest commercially available VMAT2 pharmacologic tool for benchmarking target engagement vs. off-target promiscuity in radioligand displacement and functional assays . This is particularly relevant given that tetrabenazine and deutetrabenazine metabolite mixtures introduce confounding off-target signals at D2 and 5-HT7 receptors .

Active Pharmaceutical Ingredient (API) Procurement for Formulation Development of Once-Daily VMAT2 Inhibitor Generics or Reformulations

The 22.2-hour half-life of the active metabolite [+]-α-HTBZ, combined with formation rate-limited clearance (tmax 4–8 hours), supports once-daily oral administration without food-effect constraints—a differentiated pharmacokinetic profile vs. deutetrabenazine (9–10 h, twice-daily, food-requiring) and tetrabenazine (5–7 h, three-times-daily) . For generic manufacturers or formulation scientists developing extended-release or alternative delivery forms, valbenazine API with specified (2S,3R,11bS) stereochemistry ensures the prodrug yields exclusively the desired [+]-α-HTBZ isomer upon esterase cleavage, avoiding the mixed isomer pharmacology that complicates bioequivalence demonstration for deutetrabenazine and tetrabenazine products .

Clinical Trial Comparator Arm for Tardive Dyskinesia or Huntington's Disease Chorea Interventional Studies

Valbenazine is an evidence-supported choice as an active comparator in randomized controlled trials for novel TD or HD chorea therapeutics. KINECT 3 (Phase 3) demonstrated a robust effect size: AIMS total score reduction of −3.2 with valbenazine 80 mg vs. −0.1 with placebo at Week 6 (P<0.0001, Cohen's d = 0.90) . KINECT 4 established long-term durability with 59.2% remission at 48 weeks . For HD chorea, the indirect treatment comparison demonstrated statistically significant superiority of valbenazine over deutetrabenazine in early TMC score reduction (−1.88 at Week 2, 95% CI: −3.23, −0.52) . These well-characterized effect sizes enable robust sample-size calculations for superiority or non-inferiority trial designs.

Pharmacovigilance and Real-World Evidence Studies Comparing VMAT2 Inhibitor Safety Profiles

The clean off-target receptor profile of valbenazine and [+]-α-HTBZ (Ki >5000 nM at all tested dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors) provides a pharmacologic rationale for comparative safety analyses . Researchers conducting retrospective claims analyses, registry studies, or pharmacovigilance signal detection comparing valbenazine vs. deutetrabenazine or tetrabenazine should stratify by this mechanistic distinction: deutetrabenazine's [−]-α-deuHTBZ metabolite (66% of circulating exposure) binds D2S/D3 and 5-HT1A/5-HT2B/5-HT7 receptors, potentially contributing to differential rates of parkinsonism, akathisia, depression, or suicidality in real-world populations . Valbenazine's single-metabolite, receptor-sparing design simplifies causality assessment in adverse event attribution.

Quote Request

Request a Quote for (2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.